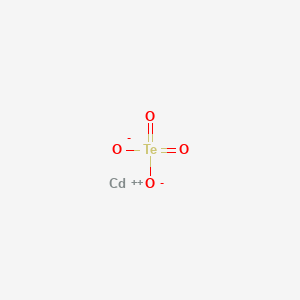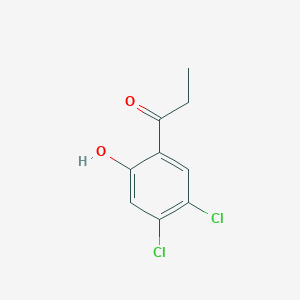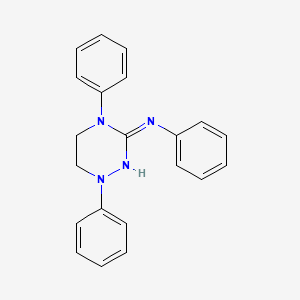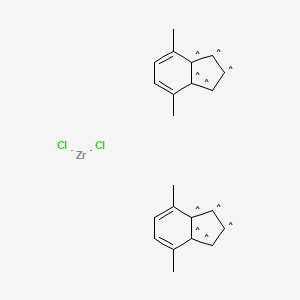
Bis(4,7-dimethylindenyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,7-dimethylindenyl)zirconiumdichloride is a chemical compound with the molecular formula C22H22Cl2Zr It is a metallocene complex, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dimethylindenyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(4,7-dimethylindenyl)zirconiumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Scientific Research Applications
Bis(4,7-dimethylindenyl)zirconiumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer treatment, as it can be used to deliver cytotoxic agents directly to tumor cells.
Industry: It is used in the production of high-performance materials, including specialty plastics and elastomers.
Mechanism of Action
The mechanism by which Bis(4,7-dimethylindenyl)zirconiumdichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of stable zirconium-ligand complexes.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of 4,7-dimethylindenyl.
Bis(indenyl)zirconium dichloride: Similar structure but with indenyl ligands instead of 4,7-dimethylindenyl.
Bis(4,7-dimethylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.
Uniqueness
Bis(4,7-dimethylindenyl)zirconiumdichloride is unique due to the presence of the 4,7-dimethylindenyl ligands, which provide steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in applications where specific reactivity or stability is required.
Properties
Molecular Formula |
C22H22Cl2Zr |
|---|---|
Molecular Weight |
448.5 g/mol |
InChI |
InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XFIIDQNAANWLFW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



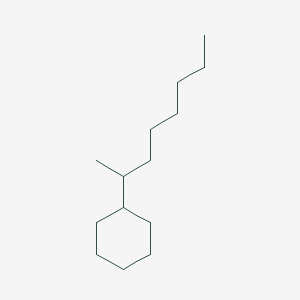

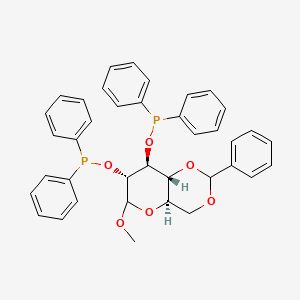
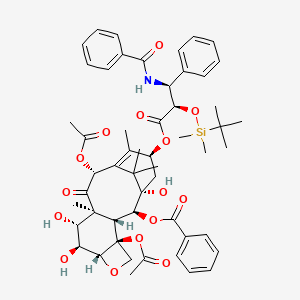
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
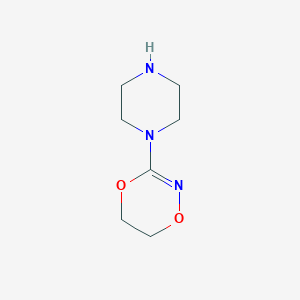

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
